Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidone structure
(S)-4-Benzyl-2-oxazolidone structure
(S)-4-Benzyl-2-oxazolidone
90719-32-7
C10H11NO2
177.199842691422
MFCD00064496
61434
24857725

(S)-4-Benzyl-2-oxazolidone Properties

Names and Identifiers

    • (S)-4-Benzyloxazolidin-2-one
    • S-4-Benzyl-2-oxazolidinone
    • (S)-4-Benzyl-2-oxazolidinone
    • (4S)-4-benzyl-1,3-oxazolidin-2-one
    • (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
    • (S)-
    • (S)-(-)-4-Benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
    • (-)-4-Benzyl-2-oxazolidinone
    • (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-Benzyloxazolidin-2-one
    • (4S)-Benzyloxazolidin-2-one
    • (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-2-oxazolidone
    • (S)-4-Benzyloxy-2-azolidinone
    • (S)-4-Phenylmethyl-2-oxazolidinone
    • 4-(S)-Benzyl-2-oxazolidinone
    • 4S-(Phenylmethyl)oxazolidin-2-one
    • 4S-Benzyloxazolidin-2-one
    • DTXSID00352970
    • NS00077853
    • SCHEMBL4328
    • 4-Benzyl-1,3-oxazolidin-2-one #
    • EC46HZ6ALH
    • (4S)-4-benzyloxazolidin-2-one
    • HY-41882
    • 4-(S)-benzyl-oxazolidin-2-one
    • 4-Benzyl-2-oxazolidinone, (S)-(-)-
    • (s)-4-benzyl-2-oxazolidone
    • Q-102352
    • 4-(S)-benzyloxazolidin-2-one
    • 4(S)-(-)-benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone
    • 90719-32-7
    • (4S)-(-)-4-benzyl-2-oxazolidinone
    • (S)-(-)-4-Benzyl-2-oxazolidineone
    • MFCD00064496
    • (S)-4-Benzyl-2-oxazolidinone, 99%
    • 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
    • CHEBI:194622
    • (S)(-)-4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
    • (s)-(-)-4-benzyl-2-oxazolidinone
    • (s)-4-benzyl-oxazolidin-2-one
    • (4S)4-benzyl-1,3-oxazolidin-2-one
    • EN300-80370
    • (S)-4-Benzyl-1,3-Oxazolidine-2-One
    • (s)-4-(phenylmethyl)-2-oxazolidinone
    • (S)(-)4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
    • PS-6113
    • 4(S)-benzyl-2-oxazolidinone
    • (s)-4-benzyloxazolidin-2-one
    • (4S)-4-benzyl 1,3-oxazolidinone
    • (4S)-4-benzyl-2-oxazolidinone
    • (S)-4-benzyloxazolidinone
    • (s)-(+)-4-benzyl-2-oxazolidinone
    • AKOS015839020
    • (S)-4-benzyl oxazolidinone
    • B1754
    • DB-005562
    • (4S)-4-benzyl oxazolidine-2-one
    • (S)-4-benzyl-oxazolidine-2- one
    • (S)-4-phenylmethyl-2-oxazolidinone
    • AC-4357
    • 4(S)-phenylmethyl-2-oxazolidinone
    • Z1222283104
    • (S)-4-benzyl-oxazolidine-2-one
    • CS-D1593
    • s-(+)-4-benzyl-2-oxazolidinone
    • +Expand
    • MFCD00064496
    • OJOFMLDBXPDXLQ-VIFPVBQESA-N
    • 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
    • C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
    • 3649667

Computed Properties

  • 177.07900
  • 1
  • 3
  • 2
  • 177.078979
  • 13
  • 187
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 2
  • 0
  • 38.3

Experimental Properties

  • 1.66630
  • 38.33000
  • -14.5 ° (C=5, MeOH)
  • Insoluble in water.
  • 398.8°C at 760 mmHg
  • 86-88 °C (lit.)
  • 195℃
  • Powder
  • Insoluble in water
  • Hygroscopic
  • -62 º (C=1, CHCl3)
  • [α]20/D −63°, c = 1 in chloroform
  • 1.1607 (rough estimate)

(S)-4-Benzyl-2-oxazolidone Security Information

  • 3
  • S24/25
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H316-H320
  • P264-P305+P351+P338+P337+P313-P332+P313
  • warning
  • Inert atmosphere,Room Temperature
  • 36/37/38
  • Warning
  • 3-10

(S)-4-Benzyl-2-oxazolidone Customs Data

  • 29349990
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-4-Benzyl-2-oxazolidone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032XX-5g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 98%
5g
$4.00 2024-04-20
A2B Chem LLC
AB42981-5g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 98%
5g
$4.00 2024-05-20
Aaron
AR003369-5g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 98%
5g
$3.00 2024-07-18
Ambeed
A104875-5g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
5g
$5.0 2024-05-30
Apollo Scientific
OR8747-25g
(4S)-4-Benzyl-1,3-oxazolidin-2-one
90719-32-7
25g
£12.00 2023-09-01
AstaTech
26565-25/G
(S)-4-BENZYL-2-OXAZOLIDINONE
90719-32-7 98%
25g
$15 2023-09-18
City Chemical
1543CC-25GM
(S)-(-)-4-Benzyl-2-oxazolidinone
90719-32-7
25gm
$594.14 2023-09-19
Enamine
EN300-80370-0.05g
(4S)-4-benzyl-1,3-oxazolidin-2-one
90719-32-7 95%
0.05g
$19.0 2024-05-21
Key Organics Ltd
PS-6113-1MG
(4S)-4-Benzyl-1,3-oxazolidin-2-one
90719-32-7 >95%
1mg
£37.00 2023-09-08
MedChemExpress
HY-41882-1g
(S)-4-Benzyl-2-oxazolidone
90719-32-7
1g
¥120 2024-07-20

(S)-4-Benzyl-2-oxazolidone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe
Davies, Stephen G.; Fletcher, Ai M.; Hermann, Gesine J.; Poce, Giovanna; Roberts, Paul M.; et al, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
Reference
A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel
Kotsuki, Hiyoshizo; Ohishi, Takeshi; Araki, Tomohiro; Arimura, Koji, Tetrahedron Letters, 1998, 39(27), 4869-4870

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis
Jerome, Laure, 2009, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ;  60 min, 80 °C
Reference
Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes
Pulla, Sharon; Unnikrishnan, Vineed; Ramidi, Punnamchandar; Sullivan, Shane Z.; Ghosh, Anindya; et al, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds
Oishi, Shunsuke; Yoshimoto, Junichi; Saito, Susumu, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ;  15 min, 25 °C
1.2 Solvents: Methanol ;  < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Reference
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; Saito, Susumu, Angewandte Chemie, 2012, 51(22), 5395-5399

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ;  0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
Reference
Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative
Diaz, Gaspar; de Freitas, Michelle A. A.; Ricci-Silva, Maria E.; Diaz, Marisa A. N., Molecules, 2014, 19(6), 7429-7439

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, reflux
Reference
Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers
Sparrow, Kevin John; Carley, Sarah; Sohnel, Tilo; Barker, David; Brimble, Margaret A., Tetrahedron, 2015, 71(15), 2210-2221

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
Reference
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium methoxide ;  20 min, 135 °C
Reference
Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries
Morales-Nava, Rosmarbel; Fernandez-Zertuche, Mario; Ordonez, Mario, Molecules, 2011, 16, 8803-8814

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Reference
Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions
Chiarotto, I.; Feroci, M., Tetrahedron Letters, 2001, 42(20), 3451-3453

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene
Reference
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles
Hatano, Manabu; Yamashita, Kenji; Ishihara, Kazuaki, Organic Letters, 2015, 17(10), 2412-2415

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  4.5 h, 55 °C
Reference
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; Bosch, Lluis; Font, Joan; Mola, Laura; Costa, Anna M.; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone Suppliers

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